molecular formula C19H20N6O3 B15078988 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B15078988
M. Wt: 380.4 g/mol
InChI Key: BFFMNAQDXVIGKS-MPBWTNTLSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative core, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the purine derivative, followed by the introduction of the hydrazide group. The final step involves the condensation reaction with the appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. standard organic synthesis techniques, such as refluxing and purification via recrystallization, are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core.

    Reduction: Reduction reactions can occur at the hydrazide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent.

    Industry: Utilized in the synthesis of specialized materials.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural substrates, thereby inhibiting or activating biological pathways. The hydrazide group can form stable complexes with metal ions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Shares the purine core but lacks the hydrazide group.

    Theobromine: Another purine derivative with different functional groups.

    Allopurinol: Used in medicine for its purine structure but has different applications.

Properties

Molecular Formula

C19H20N6O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H20N6O3/c1-13(9-14-7-5-4-6-8-14)10-21-22-15(26)11-25-12-20-17-16(25)18(27)24(3)19(28)23(17)2/h4-10,12H,11H2,1-3H3,(H,22,26)/b13-9+,21-10+

InChI Key

BFFMNAQDXVIGKS-MPBWTNTLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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